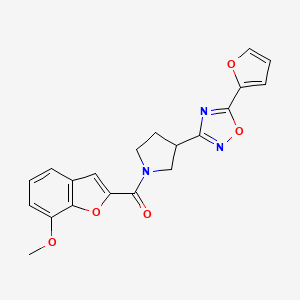

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-25-14-5-2-4-12-10-16(27-17(12)14)20(24)23-8-7-13(11-23)18-21-19(28-22-18)15-6-3-9-26-15/h2-6,9-10,13H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTPPIAGCLOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone represents a unique hybrid structure combining elements of furan, oxadiazole, and pyrrolidine. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure

The compound features several key functional groups:

- Furan ring : Contributes to the compound's reactivity and biological activity.

- Oxadiazole ring : Known for its diverse pharmacological properties.

- Pyrrolidine moiety : Enhances the compound's interaction with biological targets.

- Methoxybenzofuran group : Potentially increases lipophilicity and bioavailability.

Molecular Formula

The molecular formula of the compound is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization and modulation of apoptosis pathways.

Case Study: Anticancer Efficacy

A study evaluated derivatives similar to our compound using MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that these derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action towards certain cancer types .

Antimicrobial Activity

The biological activity of 1,2,4-oxadiazole derivatives also extends to antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Screening

In a recent investigation, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results showed that compounds with furan and oxadiazole rings displayed promising antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation.

- DNA Interaction : Potential binding to DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)-1,2,4-triazole | Triazole instead of oxadiazole | Anticancer, Antimicrobial |

| 5-(Furan-2-yl)-1,2,4-thiadiazole | Thiadiazole ring | Antioxidant, Anticancer |

| 5-(Furan-2-yl)-1,2,4-oxazole | Oxazole ring | Antimicrobial |

The unique combination of furan and oxadiazole in our compound may confer distinct pharmacokinetic properties compared to its analogs.

Comparison with Similar Compounds

Key Observations :

Bioactivity and Structure–Activity Relationships (SAR)

While direct bioactivity data for the target compound are absent, insights from related compounds suggest:

- Antimicrobial Potential: Pyrazoline derivatives (e.g., 4a) exhibit antimicrobial activity, attributed to the furan and benzodioxole moieties . The target’s methoxybenzofuran may similarly disrupt microbial membranes or enzymes.

- Anticancer Relevance : Oxadiazole-pyrrolidine hybrids (e.g., 1a ) are explored for enzyme inhibition (e.g., kinases) due to their nitrogen-rich scaffolds . The methoxy group in the target compound could enhance selectivity toward cancer cells, as seen in ferroptosis-inducing agents .

- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis may prolong the target’s half-life compared to esters or amides in other analogs .

Pharmacokinetic Considerations

- Solubility: The methoxy group in benzofuran improves water solubility compared to nonpolar substituents (e.g., methyl in 10) .

- Bioavailability : Pyrrolidine’s conformational flexibility may aid membrane permeability, while the oxadiazole ring reduces first-pass metabolism .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including cyclization of 1,2,4-oxadiazole rings and functionalization of the pyrrolidine moiety. Key steps include:

- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine under reflux in acetic acid (AcOH) to form the 1,2,4-oxadiazole ring .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are critical for stabilizing intermediates and improving reaction homogeneity .

- Temperature Control : Maintaining 80–100°C during cyclization prevents side reactions like ring-opening or dimerization .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, AcOH, reflux (2 h) | 65–75 | |

| Pyrrolidine coupling | DMF, K₂CO₃, 80°C (12 h) | 50–60 | |

| Final purification | Column chromatography (SiO₂, EtOAc/Hex) | 90–95 |

Q. Which analytical techniques are most reliable for confirming structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at 7-position of benzofuran) and confirms stereochemistry of the pyrrolidine ring .

- X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly for the oxadiazole-pyrrolidine junction .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing C₁₉H₁₈N₃O₅ from isomers) .

Discrepancies in NMR data (e.g., split signals) can arise from dynamic rotational isomerism in the oxadiazole ring. Slow cooling during crystallization or variable-temperature NMR mitigates this .

Q. What impurities are common during synthesis, and how are they minimized?

- Byproducts : Unreacted furan intermediates or over-oxidized benzofuran derivatives.

- Mitigation Strategies :

- Purification : Gradient elution in column chromatography (e.g., 20–40% EtOAc in hexane) separates polar impurities .

- Reaction Monitoring : TLC or in-situ IR spectroscopy detects incomplete cyclization early .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in oxadiazole ring formation. For example:

- Cyclization Barriers : ΔG‡ values for 5-membered vs. 6-membered transition states guide catalyst selection (e.g., ZnCl₂ lowers ΔG‡ by 15–20 kJ/mol) .

- Solvent Effects : COSMO-RS simulations correlate solvent polarity (e.g., ε > 30) with improved cyclization yields .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Dynamic NMR : Detects hindered rotation in oxadiazole rings by analyzing signal coalescence at elevated temperatures .

- Crystallographic Refinement : Rietveld analysis corrects for disorder in benzofuran-methoxy groups .

- Isotopic Labeling : ¹⁵N-labeled hydroxylamine traces nitrogen incorporation in the oxadiazole ring .

Q. How do solvent polarity and catalysts influence regioselectivity in oxadiazole formation?

- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring 1,2,4-oxadiazole over 1,3,4-isomers .

- Catalysts : Lewis acids (e.g., ZnCl₂) coordinate with nitrile groups, reducing activation energy for cyclization .

Table 2: Solvent/Catalyst Impact on Regioselectivity

| Solvent | Catalyst | Oxadiazole Regioisomer Ratio (5:3) | Yield (%) |

|---|---|---|---|

| DMF | None | 8:1 | 70 |

| THF | ZnCl₂ | 10:1 | 85 |

| Toluene | None | 3:1 | 45 |

Methodological Recommendations

- Synthetic Optimization : Use automated flow reactors for reproducible oxadiazole cyclization .

- Data Validation : Cross-validate NMR and X-ray data with computational models (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.